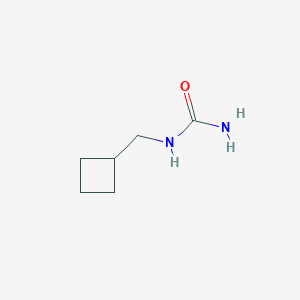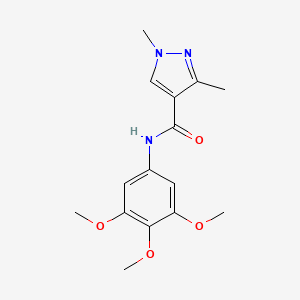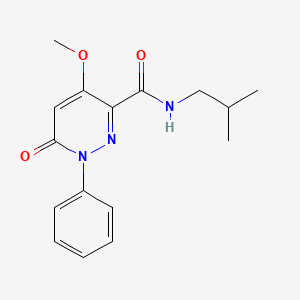
Cyclobutylmethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Cyclobutylmethylurea can be achieved through different methods such as the reaction of cyclobutylamine with methyl isocyanate, dimethyl carbonate, or carbonyl diimidazole.Molecular Structure Analysis
A chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 21 bond(s) .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a melting point range of 175-177 C. It is soluble in water and polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is also stable under normal conditions of temperature and pressure.Applications De Recherche Scientifique
Antiviral Activities
Cyclobut-A and Cyclobut-G are carbocyclic oxetanocin analogs that have shown efficacy in inhibiting the replication of human immunodeficiency virus (HIV) in both T cells and monocytes/macrophages in vitro. These compounds have been tested for their antiretroviral effects against HIV-1 and HIV-2, demonstrating suppression of proviral DNA synthesis and the production of the HIV-1 p24 gag protein at low concentrations, indicating their potential utility in AIDS therapy (Hayashi et al., 1990; Norbeck et al., 1990).
Inhibitors Design
The achiral cyclobutyl group has been identified as an effective replacement for the chiral linking group required in hydroxyureas for good in vivo activity against 5-Lipoxygenase. This application illustrates the cyclobutyl group's utility in designing more potent inhibitors with good oral persistence, underscoring its role in medicinal chemistry (Hodgson et al., 1993).
Bioactive Compounds
Research on cyclobutane-containing alkaloids , both natural and synthetic, has unveiled a variety of compounds exhibiting antimicrobial, antibacterial, anticancer, and other bioactivities. This review covers over 210 compounds, highlighting the structural diversity and bioactivity potential of cyclobutane-containing compounds in therapeutic applications (Dembitsky, 2007).
Therapeutic Tools and Drug Design
The unique four-membered ring structure of cyclobutyl has gained importance in drug design, offering a distinctive framework for the development of tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs. This review discusses the structure types, structure-activity relationships, targets, and mechanisms of cyclobutyl drugs that are either marketed or in clinical stages, providing insights into the discovery and synthesis of novel cyclobutyl-containing drugs (Ren et al., 2022).
Orientations Futures
The future of synthetic chemistry, including the synthesis of compounds like Cyclobutylmethylurea, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new materials and the establishment of structure–function relationships .
Propriétés
IUPAC Name |
cyclobutylmethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXSXHGRIISLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one](/img/structure/B2377024.png)
![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)
![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2377026.png)
![N-(2-chlorobenzyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2377030.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2377031.png)

![5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2377033.png)
![8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377034.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2377037.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2377045.png)
![4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2377046.png)
![3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2377047.png)